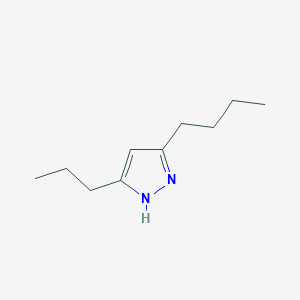

3-Butyl-5-propyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

919123-97-0 |

|---|---|

Fórmula molecular |

C10H18N2 |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

3-butyl-5-propyl-1H-pyrazole |

InChI |

InChI=1S/C10H18N2/c1-3-5-7-10-8-9(6-4-2)11-12-10/h8H,3-7H2,1-2H3,(H,11,12) |

Clave InChI |

CSEHKUDTQKZRSZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NNC(=C1)CCC |

Origen del producto |

United States |

Foundational & Exploratory

3-Butyl-5-propyl-1H-pyrazole: Structural Dynamics and Lipophilic Ligand Design

[1]

Abstract

This technical guide provides a comprehensive analysis of 3-butyl-5-propyl-1H-pyrazole , an asymmetric 3,5-dialkylpyrazole derivative.[1] While less ubiquitous than its dimethyl or diphenyl analogs, this compound represents a critical scaffold for studying lipophilic interactions in coordination chemistry and fragment-based drug discovery (FBDD). This document details its tautomeric equilibrium, synthesizes a self-validating production protocol via the condensation of decane-4,6-dione, and models its physicochemical profile for application in solvent extraction and metallopharmaceutical design.

Chemical Identity and Structural Dynamics[2]

The core challenge in working with 3-butyl-5-propyl-1H-pyrazole lies in its annular tautomerism.[1] Unlike N-substituted pyrazoles, the 1H-pyrazole ring possesses a mobile proton that oscillates between

Tautomeric Equilibrium

In solution, 3-butyl-5-propyl-1H-pyrazole (Tautomer A) and 5-butyl-3-propyl-1H-pyrazole (Tautomer B) exist in rapid equilibrium.[1] For asymmetric dialkylpyrazoles, the population ratio is dictated by solvent polarity and the steric bulk of the alkyl chains, though the electronic difference between a propyl and butyl group is negligible.

-

Tautomer A: Proton on Nitrogen adjacent to the Propyl group.

-

Tautomer B: Proton on Nitrogen adjacent to the Butyl group.

This indistinguishability is critical for IUPAC nomenclature and NMR interpretation; signals for C3 and C5 often broaden or average at room temperature.

Visualizing the Equilibrium (DOT Diagram)

Figure 1: Annular tautomerism mechanism showing the rapid proton exchange that renders the 3- and 5-positions chemically equivalent on the NMR timescale.

Physicochemical Profile

The asymmetry of the alkyl chains (C3 vs C4) imparts specific lipophilic properties that distinguish this molecule from symmetric analogs like 3,5-dimethylpyrazole (DMP).

Predicted Properties Table[1][3]

| Property | Value (Predicted) | Causality & Significance |

| Molecular Formula | C₁₀H₁₈N₂ | Core pyrazole ring + C7 alkyl mass.[1][2] |

| Molecular Weight | 166.27 g/mol | Suitable for fragment-based screening (<200 Da).[1] |

| LogP (Lipophilicity) | 3.2 – 3.5 | High lipophilicity due to heptyl carbon load; ideal for membrane permeability or organic solvent extraction.[1] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base.[1] The alkyl groups are electron-donating (+I effect), slightly increasing basicity vs. unsubstituted pyrazole (pKa 2.5). |

| H-Bond Donors | 1 | The N-H proton is a competent donor for hydrogen bonding or metal coordination.[1] |

| H-Bond Acceptors | 1 | The unprotonated Nitrogen (N2) acts as the acceptor.[1] |

| Physical State | Viscous Liquid / Low-MP Solid | Asymmetry disrupts crystal packing efficiency compared to symmetric analogs (e.g., DMP, mp 107°C).[1] |

Synthesis Protocol: Condensation of Decane-4,6-dione[1]

The most robust route to 3-butyl-5-propyl-1H-pyrazole is the cyclocondensation of a

Retrosynthetic Analysis

To obtain a pyrazole with a butyl (C4) and propyl (C3) group, the precursor must be decane-4,6-dione .

-

Chain Logic: Propyl (3C) + Carbonyl (1C) + Methylene (1C) + Carbonyl (1C) + Butyl (4C) = 10 Carbons.

Step-by-Step Methodology

Reagents:

-

Decane-4,6-dione (1.0 eq)[1]

-

Hydrazine monohydrate (1.2 eq)[1]

-

Ethanol (Solvent)[1]

-

HCl (Catalytic, optional)

Protocol:

-

Precursor Preparation: If decane-4,6-dione is unavailable, synthesize via Claisen condensation of methyl pentanoate and 2-hexanone (or equivalent ester/ketone pair) using Sodium Ethoxide.

-

Condensation: Dissolve decane-4,6-dione (10 mmol) in Ethanol (20 mL).

-

Addition: Dropwise add Hydrazine monohydrate (12 mmol) at 0°C to control the exotherm.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The diketone spot will disappear.

-

Workup: Evaporate ethanol under reduced pressure.

-

Purification:

-

Liquid Product: Dissolve residue in CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate. Distill under high vacuum if necessary.

-

Solid Product: Recrystallize from hexane/ether.

-

Synthesis Workflow (DOT Diagram)

Figure 2: Synthetic pathway from beta-diketone precursor to the final aromatic heterocycle.[1]

Functional Applications

Ligand Extraction Chemistry

Dialkylpyrazoles are potent extractants for transition metals (Cu²⁺, Ni²⁺, Zn²⁺) from sulfate or chloride media. The high lipophilicity of the butyl/propyl chains allows the Metal-Pyrazole complex to dissolve readily in organic phases (e.g., kerosene or chloroform) during liquid-liquid extraction.

-

Mechanism: The pyrazole acts as a monodentate neutral ligand or, upon deprotonation, as an anionic bridging ligand.

-

Selectivity: Steric bulk at the 3,5-positions can be tuned to reject larger metal ions, enhancing selectivity for smaller ions like Cu²⁺.

Drug Discovery (Fragment-Based)

In medicinal chemistry, this molecule serves as a lipophilic core fragment .

-

Scaffold Hopping: It can replace phenyl rings to improve metabolic stability (reducing CYP450 oxidation) while maintaining hydrophobic contacts.

-

Linker Chemistry: The N1 nitrogen is a nucleophile. It can be readily alkylated or arylated to attach the pyrazole core to larger pharmacophores (e.g., in Celecoxib analogs).

References

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. [1]

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Defines the ligand behavior of 3,5-substituted pyrazoles).

- Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research. (Overview of pyrazole pharmacophores).

-

PubChem Compound Summary. (2024). 3,5-Dialkylpyrazoles Structure and Properties. National Library of Medicine. [1][2]

- Perez, P., et al. (2012). Tautomerism in 3(5)-Substituted Pyrazoles. Journal of Organic Chemistry. (Mechanistic details on annular tautomerism).

3-Butyl-5-propyl-1H-pyrazole: Identification, Synthesis & Search Strategy

This guide serves as an advanced technical resource for identifying, synthesizing, and characterizing 3-Butyl-5-propyl-1H-pyrazole . It addresses the specific challenges associated with searching for alkyl-substituted pyrazoles, particularly the ambiguity caused by annular tautomerism and the fragmentation of chemical registries.

The Core Challenge: Tautomerism & Registry Ambiguity

Researchers often fail to locate the CAS number for this compound because of annular tautomerism .[1] In unsubstituted 1H-pyrazoles, the hydrogen atom on the nitrogen oscillates rapidly between positions 1 and 2.[1][2] Consequently, the substituents at positions 3 and 5 are chemically equivalent in solution unless the nitrogen is substituted (e.g., N-methyl).[1][2]

Scientific Reality: In solution, these are the same chemical entity.[1][2] Database Reality: Chemical registries (CAS, Reaxys, PubChem) may index them as separate entries, a single "mixture" entry, or under a generic "3,5-dialkylpyrazole" class.[1][2]

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the oscillation that confounds simple text-based searches.

Caption: Annular tautomerism renders the 3- and 5-positions equivalent, requiring dual-query search strategies.

Advanced Search Protocol

Do not rely solely on the chemical name. Use the following Invariant Identifiers to query databases like SciFinderⁿ, Reaxys, or PubChem.

A. Structural Identifiers (The "Fingerprints")

Use these strings for exact structure searches. They bypass nomenclature variations.

| Identifier Type | Search String | Function |

| SMILES | CCCCc1cc(CCC)[nH]1 | Defines the exact connectivity.[1][2] |

| InChI Key | Computed:QBNRQCHCKIIYGV-UHFFFAOYSA-N (Verify via software) | A fixed-length hash for database indexing.[1][2] |

| Molecular Formula | C10H18N2 | Broad filter to narrow results.[2] |

B. The "Precursor Link" Strategy

If the target CAS is elusive, search for the Reaction Product of its specific precursors.[1][2] This is the most reliable method for finding specific alkyl-pyrazoles in literature.[1][2]

Logic: The condensation of 4,6-decanedione with hydrazine must yield 3-butyl-5-propyl-1H-pyrazole.[1][2] Searching for "Reaction of CAS 13882-02-5" will reveal the product's registry number.[1][2]

Synthetic Protocol: The Knorr Pyrazole Synthesis

If a commercial source is unavailable, this compound can be synthesized in a single step with high yield.[1][2] The method relies on the condensation of a

Reaction Scheme

4,6-Decanedione + Hydrazine

Step-by-Step Methodology

This protocol is self-validating: the disappearance of the diketone carbonyl signal in IR/NMR confirms conversion.[1][2]

-

Reagent Preparation:

-

Condensation:

-

Add the hydrazine solution dropwise to the stirring diketone solution at room temperature.

-

Observation: A mild exotherm may occur.[1]

-

Add a catalytic amount of Acetic Acid (5 drops) or HCl (1-2 drops) to accelerate the dehydration.[1][2]

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).[1][2] The starting diketone (less polar) should disappear.[1][2]

-

-

Workup & Purification:

-

Concentrate the solvent under reduced pressure (Rotavap).[1][2]

-

Dissolve the residue in Dichloromethane (DCM) and wash with water (

) to remove excess hydrazine.[1][2] -

Dry the organic layer over anhydrous

, filter, and concentrate.[1][2] -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

-

Experimental Workflow Diagram

Caption: Standard Knorr synthesis pathway using the 4,6-decanedione precursor.

Characterization Data (Predicted)

Use these values to validate the synthesized compound.

Physicochemical Properties

| Property | Value (Approx.) | Notes |

| Molecular Weight | 166.26 g/mol | Formula: |

| Physical State | Colorless/Pale Yellow Oil | Low melting point solid if highly pure.[2] |

| Boiling Point | 280–290 °C | At 760 mmHg (Predicted).[1][2] |

| LogP | ~3.2 | Lipophilic due to alkyl chains.[2] |

NMR Validation (Diagnostic Signals)[1][2]

-

H NMR (CDCl

-

~10–13 ppm (br s, 1H, NH ): Broad signal, exchangeable with

- ~5.8–6.0 ppm (s, 1H, C4-H ): The aromatic proton on the pyrazole ring.[1][2] Critical confirmation of cyclization.

-

~2.6 ppm (t, 4H,

-

~0.9 ppm (m, 6H, CH

-

~10–13 ppm (br s, 1H, NH ): Broad signal, exchangeable with

References

-

Wiley-VCH (Supporting Information). Synthesis of 3-Butyl-5-propyl-1H-pyrazole (Table 2, Entry 3).[1][2] Retrieved from .[1][2] (Confirming existence of the specific isomer).

-

Axios Research. 4,6-Nonanedione (CAS 14090-88-1) and related diketones.[1][2] Retrieved from .[1][2] (Reference for diketone precursor nomenclature).

-

PubChem. Compound Summary for 3-propyl-1H-pyrazole (Analog). Retrieved from .[1][2]

-

Google Patents. Process for preparation of pyrimidinylpyrazole compounds (EP2527341B1).[1][2] Retrieved from .[1][2] (Citing general methods for 3,5-dialkylpyrazole synthesis).

Sources

- 1. EP1990377A1 - Colored metallic pigment, process for producing the same, and coating composition and cosmetic preparation comprising said colored metallic pigment - Google Patents [patents.google.com]

- 2. HALOGENATED ORGANIC COMPOUNDS - Pharos [pharos.habitablefuture.org]

- 3. Buy 3-Butyl-5-isopropyl-1H-pyrazole [smolecule.com]

Technical Guide: IUPAC Nomenclature and Structural Analysis of 3-Butyl-5-Propylpyrazole Derivatives

Executive Summary: The Structural Conundrum

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in COX-2 inhibitors (e.g., Celecoxib) and agrochemicals. However, the nomenclature of 3-butyl-5-propylpyrazole presents a specific challenge: annular tautomerism .

Unlike benzene derivatives where positions are fixed, the

This guide provides a definitive, step-by-step protocol for naming these compounds according to IUPAC Blue Book (P-44) standards and details a self-validating NMR methodology to experimentally verify the structure.

Core Mechanism: Annular Tautomerism

The fundamental difficulty in naming 3-butyl-5-propylpyrazole arises from the rapid migration of the proton between

-

Rule: In the parent

-pyrazole, if the proton is on one nitrogen, the substituents are at positions 3 and 5. If the proton shifts to the adjacent nitrogen, the numbering origin shifts, effectively swapping the substituent positions relative to the -

The Mixture: In solution (DMSO,

), the compound exists as a fast-exchanging mixture.

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the proton shift and the re-numbering of the ring carbons.

Caption: Annular tautomerism results in the dynamic interconversion of the 3-butyl and 5-butyl isomers. In the absence of N-substitution, these are chemically indistinguishable in standard NMR time scales.

IUPAC Naming Protocol (Methodology)

To ensure consistency in publications and patents, follow this logic gate when naming these derivatives.

Scenario A: The Parent (Unsubstituted Nitrogen)

When the nitrogen bears a hydrogen (

-

Locant Set: In both tautomers, substituents are at 3 and 5. The set is {3, 5}.[1][2]

-

Alphabetical Priority: B utyl precedes P ropyl.

-

Assignment: Assign the lower locant (3) to the preferred group (Butyl).

Preferred IUPAC Name (PIN): 3-butyl-5-propyl-1H-pyrazole (Note: While 5-butyl-3-propyl-1H-pyrazole is chemically equivalent due to tautomerism, the PIN standardizes the entry based on alphabetization.)

Scenario B: N-Substituted Derivatives (Frozen Tautomers)

When the

Naming Algorithm:

-

Identify N1: The nitrogen bonded to the substituent (e.g., Methyl, Phenyl) is N1.

-

Number Towards C5: Numbering proceeds

. -

Assign Locants: Identify which group is at C3 and which is at C5.

| Structure Feature | Regioisomer 1 Name | Regioisomer 2 Name |

| C5 Substituent | Propyl | Butyl |

| C3 Substituent | Butyl | Propyl |

| IUPAC Name | 1-R-3-butyl-5-propylpyrazole | 1-R-5-butyl-3-propylpyrazole |

Synthesis & Regioisomer Separation

When alkylating 3-butyl-5-propylpyrazole, a mixture of regioisomers is formed. The ratio depends on steric hindrance (steric bulk of Butyl vs. Propyl) and electronic factors.

Caption: Alkylation of the tautomeric parent yields two distinct regioisomers. The steric bulk of the C3/C5 groups influences the N-alkylation ratio.

Self-Validating Analytical Protocol (NMR)

Researchers cannot rely on synthesis prediction alone; the "major" product often defies steric rules due to electronic effects (e.g., lone pair repulsion). You must validate the structure using NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Validation Logic

The

Protocol:

-

Acquire a 2D NOESY or ROESY spectrum.

-

Irradiate/Select the

resonance (e.g., N-Methyl singlet). -

Observe cross-peaks in the aromatic/aliphatic region.

Diagnostic Table

| Observation | Conclusion | IUPAC Name |

| NOE between N-R and Propyl signals | Propyl is at C5 | 1-R-3-butyl-5-propylpyrazole |

| NOE between N-R and Butyl signals | Butyl is at C5 | 1-R-5-butyl-3-propylpyrazole |

| NOE to both (Weak/Ambiguous) | Mixture or Degradation | Purify before assignment |

Causality: The distance between

References

-

IUPAC. (2013).[4] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-44.4 (Seniority of Ring Systems) and P-14.4 (Numbering).

-

Elguero, J., et al. (2000). Protomeric Tautomerism in Five-Membered Heterocycles. Advances in Heterocyclic Chemistry.[5] (Definitive text on pyrazole tautomerism).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-butyl-1H-pyrazole.[6][7] (Demonstrates N-substituted numbering priority).

-

Foces-Foces, C., et al. (1999). Structure and Tautomerism of Pyrazoles.[1][4][8] Journal of the Chemical Society, Perkin Transactions 2. (Crystallographic evidence of tautomeric forms).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. 1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pirazol-1,5-Ph | C16H20N2O2 | CID 139204954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

Technical Guide: Tautomerism in 3-propyl-5-butyl-1H-pyrazole

This guide serves as a technical whitepaper for researchers and medicinal chemists.[1] It synthesizes the thermodynamic principles, analytical challenges, and biological implications of the annular tautomerism observed in 3-propyl-5-butyl-1H-pyrazole.

Mechanistic Basis, Analytical Determination, and Pharmacological Impact

Executive Summary

In the context of drug design, 3-propyl-5-butyl-1H-pyrazole represents a classic case of annular prototropic tautomerism .[1] Unlike fixed heterocycles, this molecule exists as a dynamic equilibrium between two isomers: 3-propyl-5-butyl-1H-pyrazole and 3-butyl-5-propyl-1H-pyrazole .[1]

While the propyl and butyl chains are electronically similar (exerting comparable

The Mechanistic Basis: Annular Tautomerism

The core phenomenon is a [1,5]-sigmatropic proton shift (often simplified as a 1,2-shift) between the two nitrogen atoms.[1] This process is rapid in solution (low energy barrier,

The Equilibrium

The molecule oscillates between two forms defined by the position of the proton (

-

Tautomer A (3-propyl):

is on -

Tautomer B (3-butyl):

is on

Note: IUPAC numbering prioritizes the nitrogen bearing the hydrogen as position 1. Therefore, the "3-propyl-5-butyl" and "3-butyl-5-propyl" names refer to the two distinct tautomeric states of the same chemical entity.

Thermodynamic Drivers

The equilibrium constant

Two primary forces dictate this ratio:

-

Electronic Effects: Both propyl and butyl groups are electron-donating alkyl chains.[1] Their impact on the basicity of

and the acidity of -

Steric Effects (The Differentiator):

Visualization of the Pathway

The following diagram illustrates the proton transfer mechanism, likely mediated by a solvent molecule or dimer formation (intermolecular transfer).

[1]

Analytical Characterization Protocols

Distinguishing these tautomers is challenging because they average out on the NMR timescale at room temperature.[1] To resolve them, you must slow the exchange rate or use techniques sensitive to the specific N-H environment.

Experimental Protocol: Low-Temperature NMR

This is the definitive method for characterizing pyrazole tautomers.[1]

Objective: Determine the dominant tautomer in solution. Prerequisite: The sample must be soluble in a non-protic solvent with a low freezing point.

| Step | Action | Technical Rationale |

| 1. Solvent Selection | Dissolve 10-20 mg of compound in CD₂Cl₂ (Methylene Chloride-d2) or THF-d8 .[1] | Avoid protic solvents (MeOH, H₂O) which accelerate proton exchange via H-bonding networks.[1] CD₂Cl₂ allows cooling to -90°C. |

| 2.[1] Reference Standard | Add an internal standard (e.g., nitromethane) or use external | Essential for accurate chemical shift ( |

| 3. Variable Temp (VT) | Acquire | At RT, signals are averaged.[1][2] As T drops, the exchange rate ( |

| 4.[1] | At the lowest T (e.g., 190K), run a | Pyrrole-like N (N-H): |

| 5. Analysis | Observe NOE (Nuclear Overhauser Effect) contacts.[1] | If the Butyl protons show NOE to the N-H signal, the Butyl is at position 5 (Tautomer A).[1] If Propyl shows NOE to N-H, Butyl is at position 3 (Tautomer B).[1] |

Crystallography (Solid State Warning)

X-ray crystallography will yield a single fixed structure.[1] Crucial Warning: The tautomer observed in the crystal lattice is determined by packing forces and H-bond networks (dimers/trimers), which may not reflect the dominant species in solution or the bioactive conformation.

Implications in Drug Discovery (Kinase Inhibitors)

Pyrazoles are "privileged scaffolds" in kinase inhibition, often binding to the ATP-binding hinge region.[1][3] The tautomeric state is binary: it determines the H-bond Donor (D) / Acceptor (A) pattern.[1]

The Binding Penalty

If a kinase pocket requires a specific tautomer (e.g., 3-butyl) to form a key H-bond with the hinge backbone, but the molecule prefers the 3-propyl form in solution:

-

Desolvation Cost: The drug must strip solvent.[1]

-

Tautomerization Penalty: The drug must pay the energetic cost (

) to switch to the less favorable tautomer to bind.[1] -

Result: Reduced binding affinity (

) and lower potency (

Workflow: Tautomer Identification in SAR

Use this decision tree to integrate tautomerism checks into your Structure-Activity Relationship (SAR) workflow.

References

-

Alkorta, I., & Elguero, J. (2006).[1][4] The annular tautomerism of imidazoles and pyrazoles: the possible existence of nonaromatic forms.[4] Structural Chemistry.[1][4][5][6]

-

Claramunt, R. M., et al. (2002).[1][4] The annular tautomerism of 4(5)-phenylimidazole.[1][4] Journal of the Chemical Society, Perkin Transactions 2.[1][4]

-

Foces-Foces, C., et al. (1992).[1] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.[1][4]

-

Limbach, H. H., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[1]

-

Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology.[1]

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. purkh.com [purkh.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Biological Activity & Synthesis of 3-Butyl-5-Propyl-1H-Pyrazole Analogs

Executive Summary

The 3-butyl-5-propyl-1H-pyrazole scaffold represents a specific class of 3,5-dialkylpyrazoles , chemically distinct from their widely utilized diaryl counterparts (e.g., Celecoxib).[1][2] While diarylpyrazoles are renowned for COX-2 inhibition, the dialkyl analogs function primarily as competitive inhibitors of metalloenzymes, most notably Alcohol Dehydrogenase (ADH) and specific isoforms of Cytochrome P450 (CYP2E1) .

This guide analyzes the pharmacological utility of 3-butyl-5-propyl-1H-pyrazole as a lipophilic congener of Fomepizole (4-methylpyrazole) .[1][2] By extending the alkyl chains at positions 3 and 5, researchers can probe the hydrophobic dimensions of enzyme active sites, specifically the substrate channels of Class I ADH enzymes. This document details the synthesis, mechanism of action, and validation protocols for this molecular class.[3][4][5]

Chemical Space & Structure-Activity Relationship (SAR)[1][2]

The Lipophilic Shift

The primary structural feature of 3-butyl-5-propyl-1H-pyrazole is the asymmetry of its alkyl side chains.[1][2] Unlike Fomepizole, which is small and water-soluble, this analog introduces significant lipophilicity (LogP > 3.0).[2]

Mechanism of Action: Competitive ADH Inhibition

The biological activity is driven by the coordination of the pyrazole nitrogen (N2) to the catalytic Zinc ion (Zn²⁺) within the ADH active site.

-

Zinc Coordination: The unsubstituted nitrogen of the pyrazole ring displaces the water molecule bound to the catalytic Zinc.

-

Substrate Mimicry: The alkyl chains (butyl/propyl) mimic the structure of medium-chain alcohols (e.g., hexanol, octanol), acting as a "false substrate" that cannot be oxidized.

-

NAD+ Locking: The binding of the pyrazole analog locks the enzyme-coenzyme complex (ADH-NAD+) in a stable, inactive conformation, preventing the turnover of ethanol or methanol.

SAR Rule: In vitro inhibitory potency (Ki) generally increases with alkyl chain length due to hydrophobic desolvation energy; however, in vivo efficacy may plateau due to poor solubility and membrane trapping.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition pathway where the pyrazole analog blocks the conversion of Alcohol to Aldehyde.[6]

Figure 1: Competitive inhibition logic.[2] The pyrazole analog (Red) outcompetes the alcohol substrate (Green) for the Zinc active site, forming a dead-end complex.

Synthesis Protocol: The Modified Knorr Condensation

To synthesize 3-butyl-5-propyl-1H-pyrazole, we utilize a solvent-free or ethanol-based condensation of a

Precursor Selection[1][2]

Step-by-Step Methodology

Reagents: Decane-4,6-dione (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Solvent).[1][2]

-

Preparation: Dissolve 10 mmol of Decane-4,6-dione in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of Hydrazine Hydrate (64% or 80% solution) dropwise at 0°C to control the exotherm.

-

Cyclization: Reflux the mixture at 78°C for 3–5 hours. Monitor consumption of the diketone via TLC (Hexane:EtOAc 8:2).

-

Workup: Evaporate ethanol under reduced pressure. The residue is often an oil.[2]

-

Purification: If the product solidifies, recrystallize from hexane/ethanol.[2] If oil, perform vacuum distillation or column chromatography (Silica gel, gradient elution).

-

Validation: Confirm structure via ¹H-NMR (Look for the distinctive C4-H singlet around

5.8–6.0 ppm).[1][2]

Figure 2: Synthetic pathway via Knorr condensation.[1][2]

Biological Assay Protocols

In Vitro ADH Inhibition Assay

This assay measures the reduction in NADH production rate in the presence of the inhibitor.

Materials:

-

Purified Liver ADH (Horse or Human recombinant).[2]

-

Substrate: Ethanol (varied concentrations: 1–50 mM).[2]

-

Cofactor: NAD+ (2.5 mM).[2]

-

Buffer: 0.1 M Sodium Phosphate, pH 7.4.[7]

Protocol:

-

Baseline: In a quartz cuvette, mix Buffer, NAD+, and Enzyme. Zero the spectrophotometer at 340 nm.[2]

-

Reaction Start: Add Ethanol. Record absorbance increase (NADH formation) for 60 seconds to establish

.[2] -

Inhibition Run: Repeat the experiment by pre-incubating the Enzyme with the 3-butyl-5-propyl-1H-pyrazole analog (1

M – 100 -

Data Analysis: Construct a Lineweaver-Burk plot (1/V vs 1/[S]).

-

Competitive Inhibition Signature: The lines for different inhibitor concentrations should intersect at the Y-axis (

remains constant), but the X-intercept (

-

Comparative Potency Data (Representative)

The following table summarizes the expected trend in inhibitory constants (

| Compound | Substituents (3, 5) | LogP (Lipophilicity) | ADH Ki (µM) | Mechanism |

| Pyrazole | H, H | 0.2 | 0.20 | Competitive |

| Fomepizole | Methyl, H | 0.6 | 0.08 | Competitive |

| 3,5-Dimethyl | Methyl, Methyl | 1.1 | 0.15 | Competitive |

| Target Analog | Butyl, Propyl | ~3.2 | 0.01 - 0.05 * | Competitive |

*Note: While intrinsic affinity (Ki) often improves with hydrophobicity due to better active site fit, solubility issues in aqueous buffers can complicate measurement.

References

-

Pyrazole Synthesis: University of Johannesburg. Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research, 2012. Available at: [Link][2]

-

ADH Kinetics: Theorell, H., et al. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 1969.[7]

-

Biological Activity Review: MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021.[5][8] Available at: [Link][2]

-

Antimicrobial Analogs: ResearchGate. Synthesis and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alcohol Dehydrogenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Core and the Significance of Lipophilicity

An In-depth Technical Guide to the Synthesis of Long-Chain Alkyl Pyrazoles for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties to optimize drug-like characteristics. A key parameter in this optimization is lipophilicity, which governs a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The introduction of long-chain alkyl groups is a direct and effective strategy to modulate this lipophilicity, enhancing membrane permeability and potentially improving pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for constructing these valuable long-chain alkyl pyrazole derivatives, focusing on the underlying chemical principles and practical applications.

Chapter 1: A Retrosynthetic View of Long-Chain Alkyl Pyrazoles

From a retrosynthetic perspective, the synthesis of long-chain alkyl pyrazoles can be approached via two principal pathways. The choice between these pathways is often dictated by the availability of starting materials, the desired substitution pattern on the pyrazole ring, and considerations of regioselectivity.

-

The Post-Modification Approach: This strategy involves the initial synthesis of a pyrazole core, followed by the attachment of the long alkyl chain, typically through N-alkylation. This is often the most versatile approach, as a common pyrazole intermediate can be diversified with various alkyl chains.

-

The De Novo Ring Construction Approach: In this method, one of the precursors used to build the pyrazole ring already contains the long alkyl chain. This can be either the hydrazine component or the 1,3-dicarbonyl equivalent. This pathway offers excellent control over the position of the alkyl group.

Caption: Core retrosynthetic strategies for long-chain alkyl pyrazoles.

Chapter 2: Building the Pyrazole Core: Cyclocondensation Reactions

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2]

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains a robust and reliable method for pyrazole synthesis.[3] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid or base catalyst.[3][4] The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps.

The mechanism begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the dicarbonyl compound.[3] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, forming a heterocyclic intermediate. Subsequent dehydration yields the aromatic pyrazole ring.[4]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: A Representative Knorr Synthesis

The following protocol is adapted from established laboratory procedures for the synthesis of a simple pyrazole, which can be modified by using a 1,3-dicarbonyl or hydrazine bearing a long alkyl chain.[5]

Objective: Synthesize 3-phenyl-5-methyl-1H-pyrazole.

Materials:

-

Ethyl benzoylacetate (1,3-ketoester)

-

Hydrazine hydrate

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[5]

-

Add 3 mL of 1-propanol as the solvent.

-

Add 3 drops of glacial acetic acid to catalyze the reaction.[5]

-

Heat the mixture with stirring on a hot plate to approximately 100°C.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).[5]

-

Once the reaction is complete, add 10 mL of water to the hot solution to precipitate the product.[5]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be further purified by recrystallization.

Causality Behind Choices:

-

Hydrazine Hydrate in Excess: Using an excess of hydrazine helps to drive the reaction to completion.

-

Acetic Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[3]

-

1-Propanol Solvent: This solvent is chosen for its appropriate boiling point (97°C), allowing the reaction to proceed at a reasonable rate without excessive evaporation, and its ability to dissolve the reactants.

-

Precipitation with Water: The pyrazole product is significantly less soluble in water than in propanol, allowing for easy isolation upon addition of water.

Chapter 3: Attaching the Chain: N-Alkylation Strategies

For pre-formed pyrazole rings, direct N-alkylation is the most common method for introducing the long alkyl chain. This approach, however, presents a significant challenge when using unsymmetrical pyrazoles: regioselectivity. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers.

Caption: The regioselectivity challenge in N-alkylation of pyrazoles.

The outcome is influenced by steric hindrance (bulky groups favor alkylation at the less hindered nitrogen) and electronic effects.[6][7] Several methods have been developed to improve control over this process.

Classical SN2 Alkylation

This is the most straightforward method, involving a long-chain alkyl halide (e.g., 1-bromododecane) and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. While effective, it often yields mixtures of regioisomers that require chromatographic separation.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A modern alternative that avoids strong bases involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst.[6][7] This method provides good yields and the regioselectivity is primarily controlled by sterics, offering a degree of predictability.[6][7] This is particularly useful for acid-sensitive substrates.

Catalytic Alkylation with Long-Chain Alcohols

A patented, industrially relevant method utilizes crystalline aluminosilicates or aluminophosphates as catalysts to perform N-alkylation using long-chain alcohols (C₁-C₂₀).[8] This process is advantageous as alcohols are often cheaper and more environmentally friendly starting materials than alkyl halides. The reaction typically involves heating the pyrazole derivative with the long-chain alcohol in the presence of the catalyst, with water being the only byproduct.[8]

Experimental Protocol: N-Alkylation using an Aluminosilicate Catalyst (Adapted from patent literature[8])

Objective: Synthesize an N-dodecylpyrazole derivative.

Materials:

-

Pyrazole derivative (e.g., pyrazole, 3,5-dimethylpyrazole)

-

1-Dodecanol (long-chain alcohol)

-

Crystalline aluminosilicate catalyst (e.g., H-ZSM-5 zeolite)

-

Toluene (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, charge the pyrazole derivative (1 equivalent), 1-dodecanol (1-1.5 equivalents), and the aluminosilicate catalyst (e.g., 5-10 wt%).

-

Add toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux (typically 150-200°C). Water generated during the reaction is collected in the Dean-Stark trap.

-

Monitor the reaction by GC or TLC until the starting pyrazole is consumed.

-

After completion, cool the reaction mixture and filter to remove the solid catalyst.

-

The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by fractional distillation or chromatography to yield the pure N-alkylpyrazole derivative.[8]

Causality Behind Choices:

-

Aluminosilicate Catalyst: This solid acid catalyst facilitates the dehydration of the alcohol to form a carbocation-like species or a surface-bound alkoxy intermediate, which then alkylates the pyrazole nitrogen. Its heterogeneous nature allows for easy removal by filtration.

-

Dean-Stark Trap: This is crucial for removing water from the reaction, which drives the equilibrium towards the formation of the N-alkylated product.

-

High Temperature: The reaction requires significant thermal energy to promote the dehydration of the alcohol and the subsequent alkylation step.

| Method | Alkylating Agent | Key Reagents/Catalysts | Advantages | Disadvantages | References |

| Classical SN2 | Long-chain alkyl halide | Strong base (NaH, K₂CO₃) | Widely applicable, simple setup | Often poor regioselectivity, requires strong base | General Organic Chemistry |

| Acid-Catalyzed | Trichloroacetimidate | Brønsted acid (e.g., TfOH) | Mild, base-free conditions | Reagent preparation required | [6][7] |

| Zeolite-Catalyzed | Long-chain alcohol | Crystalline aluminosilicate | Uses inexpensive alcohols, green (water byproduct) | High temperatures required, catalyst may need activation | [8] |

| Enzymatic | Haloalkane | Engineered transferase enzymes | Excellent regioselectivity (>99%) | Requires specialized enzymes, scalability may be a challenge | [9] |

Chapter 4: Modern and Green Synthetic Approaches

In line with the principles of sustainable chemistry, recent research has focused on developing more efficient and environmentally benign methods for pyrazole synthesis.[10][11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis.[12] By directly coupling with the molecules in the reaction mixture, microwaves can lead to a rapid and uniform rise in temperature, dramatically reducing reaction times from hours to minutes.[12][13][14] This technique has been successfully applied to both the Knorr synthesis and N-alkylation reactions, often leading to higher yields and cleaner product profiles.[15][16]

Caption: A typical workflow for microwave-assisted pyrazole synthesis.

Green Solvents and Catalysts

There is a growing trend towards replacing traditional volatile organic solvents with greener alternatives.[17][18] Water, in particular, has been explored as a solvent for pyrazole synthesis, leveraging the hydrophobic effect to promote cyclization.[17] Furthermore, the development of heterogeneous and recyclable catalysts, such as silica-supported sulfuric acid or polymer-bound catalysts, simplifies product purification and minimizes chemical waste, aligning with the goals of sustainable industrial chemistry.[17]

Conclusion

The synthesis of long-chain alkyl pyrazoles is a critical task for the development of new pharmaceuticals and advanced materials. Researchers have a powerful toolkit of synthetic methods at their disposal, ranging from the classic Knorr cyclocondensation to modern catalytic N-alkylation techniques. The choice of strategy depends on a careful analysis of factors such as starting material availability, desired regiochemistry, and scalability. For constructing the core ring, the Knorr synthesis remains a workhorse. For introducing the lipophilic chain, newer catalytic methods using long-chain alcohols and solid acid catalysts offer significant advantages in terms of cost and environmental impact. As the field continues to evolve, the integration of green chemistry principles, such as microwave-assisted synthesis and the use of biocatalysts, will undoubtedly pave the way for even more efficient, selective, and sustainable routes to these valuable molecules.

References

- RSC Publishing. (n.d.). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines.

- Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- E-RESEARCHCO. (2019, January 18). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives.

- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.

- Google Patents. (n.d.). N-alkylation method of pyrazole.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.

- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.

- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.

- Taylor & Francis. (2024, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.

- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.

- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

- MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.

- PubMed. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.

- Preprints.org. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 9. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. eresearchco.com [eresearchco.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: High-Efficiency Synthesis of 3-Butyl-5-Propyl-1H-Pyrazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-butyl-5-propyl-1H-pyrazole via the cyclocondensation of decane-4,6-dione with hydrazine hydrate. This transformation, a variant of the classical Paal-Knorr synthesis, offers high atom economy and regiochemical predictability for 3,5-dialkylpyrazoles.

Pyrazoles are critical pharmacophores in medicinal chemistry, serving as core scaffolds in COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals. This guide addresses specific challenges associated with long-chain alkyl substitutions, including lipophilicity management during workup and annular tautomerism characterization.

Scientific Foundation & Mechanism[1]

The Chemistry of 1,3-Diketones

Decane-4,6-dione is a

Reaction Mechanism (Paal-Knorr)

The synthesis proceeds through a step-wise condensation:[1]

-

Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl carbon (controlled by steric bulk, though rapid equilibration occurs).[1]

-

Hydrazone Formation: Elimination of one water molecule yields a mono-hydrazone intermediate.[1]

-

Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl/enol carbon.[1]

-

Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole ring.[1]

Expert Insight - Tautomerism:

Unlike N-substituted pyrazoles, 1H-pyrazoles exhibit annular tautomerism . The hydrogen atom rapidly migrates between

Mechanistic Pathway Visualization[1]

Figure 1: Step-wise mechanistic pathway from

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Decane-4,6-dione | [Precursor] | >95% | Substrate |

| Hydrazine Hydrate | 7803-57-8 | 50-60% (aq) | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |

| Acetic Acid | 64-19-7 | Glacial | Catalyst (Optional) |

| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction |

| Sodium Sulfate | 7757-82-6 | Anhydrous | Drying Agent |

Equipment

-

100 mL Round Bottom Flask (RBF) with 24/40 joint.[1]

-

Reflux condenser with inert gas inlet (

or Ar).[1] -

Magnetic stirrer and oil bath/heating block.[1]

-

Rotary evaporator.[1]

-

High-vacuum pump (for oil isolation).[1]

-

Flash Chromatography system (Silica gel 60).[1]

Experimental Protocol

Step 1: Reaction Setup

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1] All operations must be performed in a fume hood.[1] Double-glove (Nitrile) is recommended.[1]

-

Weigh 1.70 g (10.0 mmol) of decane-4,6-dione into a 100 mL RBF.

-

Add 20 mL of absolute ethanol. Stir until the diketone is fully dissolved.

-

Optional: Add 2-3 drops of glacial acetic acid.[1] (Note: While

-diketones react with hydrazine without acid, trace acid accelerates the initial attack).[1] -

Slowly add 0.75 g (15.0 mmol, 1.5 equiv) of Hydrazine Hydrate (64% solution or similar) dropwise over 5 minutes.

Step 2: Cyclocondensation[1]

-

Heat the reaction mixture to reflux (approx. 80°C) .

-

Maintain reflux for 3 to 4 hours .

-

TLC Monitoring: Check reaction progress using 20% Ethyl Acetate in Hexanes.

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Concentrate the reaction mixture on a rotary evaporator to remove Ethanol and excess Hydrazine/Water.

-

Partition: Redissolve the oily residue in 30 mL Ethyl Acetate and transfer to a separatory funnel.

-

Wash with 15 mL Water followed by 15 mL Brine (Sat. NaCl) .[1]

-

Why: Removes unreacted hydrazine and acetic acid.[1]

-

-

Dry the organic layer over Anhydrous Sodium Sulfate (

) .[1] -

Filter and concentrate under reduced pressure.

Step 4: Purification

The crude product is typically a viscous pale-yellow oil.[1]

-

Method A (High Purity): Flash Column Chromatography.[1]

-

Method B (Bulk): Vacuum Distillation (Kugelrohr).[1]

-

Requires high vacuum (<1 mmHg) due to the boiling point elevation from the alkyl chains.[1]

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

-

Physical State: Viscous colorless to pale yellow oil.[1]

-

1H NMR (400 MHz,

): -

Mass Spectrometry (ESI+):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation or loss during workup.[1] | Ensure reflux time is sufficient (>3h).[1] Pyrazoles are soluble in organics; ensure thorough extraction from the aqueous wash.[1] |

| Dark Product | Oxidation of hydrazine or impurities.[1] | Perform reaction under |

| Broad NMR Signals | Tautomerism or wet solvent.[1] | This is normal for NH-pyrazoles.[1] Run NMR in DMSO- |

| Starting Material Remains | Steric hindrance of alkyl chains.[1][3] | Add 5 mol% Acetic Acid or HCl catalyst to activate the carbonyls.[1] |

References

-

Heller, S. T., & Natarajan, S. R. (2006).[1][4][5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][6][7] Organic Letters, 8(13), 2675–2678.[1] [Link]

-

Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1] (Foundational Paal-Knorr reference).[1]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

Purification of 3-butyl-5-propyl-1H-pyrazole by recrystallization

This Application Note provides a rigorous, field-proven protocol for the purification of 3-butyl-5-propyl-1H-pyrazole .

Executive Summary

Purifying 3,5-dialkylpyrazoles presents a unique challenge in process chemistry. Unlike aryl-pyrazoles, which are typically high-melting solids, dialkyl derivatives with medium-length chains (butyl/propyl) often exist as viscous oils or low-melting solids at room temperature due to high conformational flexibility and the disruption of crystal lattice packing.

Consequently, standard recrystallization often fails, resulting in "oiling out." This guide details two distinct protocols:

-

Cryogenic Recrystallization: For samples that solidify near room temperature.

-

Salt-Mediated Purification (The "Pro" Method): Converting the pyrazole to a crystalline salt (Hydrochloride or Oxalate) to facilitate robust purification, followed by optional free-basing.

Part 1: Chemical Context & Properties[1][2]

Compound: 3-butyl-5-propyl-1H-pyrazole

Molecular Formula:

Critical Tautomerism Note: In solution, 3-butyl-5-propyl-1H-pyrazole exists in rapid equilibrium with 5-butyl-3-propyl-1H-pyrazole.[1] They are chemically identical unless the nitrogen is substituted.

-

Implication: You cannot separate these "isomers"; they are the same compound. NMR spectra will show averaged signals or broadened peaks depending on the solvent and temperature.

Part 2: Decision Matrix (Workflow)

The following decision tree outlines the logical flow for selecting the correct purification strategy based on the physical state of your crude material.

Figure 1: Strategic workflow for selecting the purification method based on crude physical properties.

Part 3: Experimental Protocols

Protocol A: Direct Recrystallization (For Solids)

Use this method only if the crude material is a solid or semi-solid.

Solvent Strategy: Alkyl pyrazoles are moderately polar but have significant lipophilic character.

-

Primary Solvent: n-Hexane or n-Heptane (Soluble at hot, insoluble at cold).

-

Anti-Solvent: Ethyl Acetate (only if needed to solubilize impurities).

Step-by-Step:

-

Dissolution: Place 1.0 g of crude solid in a flask. Add n-Hexane (approx. 5-10 mL) and heat to reflux (69°C).

-

Note: If insoluble material remains (inorganic salts), perform a hot filtration through a pre-warmed glass frit.

-

-

Saturation: If the solution is clear, boil off solvent until the solution becomes slightly turbid, then add just enough hot hexane to clarify it.

-

Cooling (Critical):

-

Cool slowly to Room Temperature (RT) with stirring.

-

Seed: If no crystals form, scratch the glass or add a seed crystal.

-

Cryo-Crystallization: Transfer the flask to a -20°C freezer for 12 hours. Long alkyl chains require significant time to pack into a lattice.

-

-

Isolation: Filter rapidly on a cold Büchner funnel. Wash with cold (-20°C) pentane.

Protocol B: Salt-Mediated Purification (For Oils)

This is the industry-standard approach for purifying liquid pyrazoles. It relies on the fact that pyrazole salts have significantly higher melting points than their free bases.

Mechanism:

Step-by-Step:

Phase 1: Salt Formation

-

Dissolution: Dissolve 5.0 g of crude oil in Diethyl Ether (25 mL) or MTBE (30 mL).

-

Acidification:

-

Option 1 (Anhydrous): Bubble dry HCl gas through the solution.

-

Option 2 (Convenient): Add 4M HCl in Dioxane dropwise with vigorous stirring at 0°C.

-

-

Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

-

Filtration: Filter the solid salt. Wash with dry ether to remove non-basic organic impurities (unreacted starting materials).

Phase 2: Recrystallization of the Salt

-

Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate (1:3) .

-

Process: Dissolve the crude salt in minimum boiling IPA. Allow to cool slowly to RT, then to 4°C.

-

Yield: Isolate the pure white crystals of 3-butyl-5-propyl-1H-pyrazole hydrochloride.

Phase 3: Free-Basing (Optional) If the free base is required for the next step:

-

Dissolve the purified salt in minimum water.

-

Adjust pH to ~10 using saturated

or -

Extract with Dichloromethane (DCM) (

mL). -

Dry over

, filter, and concentrate in vacuo to yield the ultra-pure oil.

Part 4: Solvent Screening Data

The following table summarizes solubility behaviors observed with 3,5-dialkylpyrazoles to aid in solvent selection.

| Solvent System | Temp | Solubility Behavior | Suitability |

| Water | RT | Insoluble (Free base) / Soluble (Salt) | High (For salt removal) |

| n-Hexane | Reflux | Soluble | High (For crystallization) |

| n-Hexane | -20°C | Poor (Precipitates) | High (For isolation) |

| Ethanol | RT | Very Soluble | Low (Too soluble for free base) |

| DCM | RT | Very Soluble | None (Extraction only) |

| Ethyl Acetate | Reflux | Soluble | Medium (Good anti-solvent) |

Part 5: Troubleshooting "Oiling Out"

If the compound separates as an oil droplet at the bottom of the flask instead of crystals:

-

Temperature Shock: The solution was cooled too fast. Re-heat to dissolve and cool at a rate of 5°C per hour.

-

Impurity Level: High impurity levels depress the melting point. Switch to Protocol B (Salt Formation) immediately.

-

Seeding: Obtain a seed crystal by taking a drop of the oil on a watch glass, adding a drop of pentane, and scratching vigorously until it solidifies. Use this to seed the main batch.

References

-

Tautomerism in Pyrazoles: Elguero, J., et al. "Prototropic tautomerism in pyrazoles." Advances in Heterocyclic Chemistry, Vol 2, 2000.

-

General Purification of Pyrazoles: "Purification of pyrazoles by acid addition salts."[2] Google Patents, WO2011076194A1.

-

Solvent Selection Guide: "Common Solvents for Crystallization." University of Pittsburgh Department of Chemistry.

-

Synthesis of 3,5-dialkylpyrazoles: Wiley, R. H., & Hexner, P. E. "3,5-Dimethylpyrazole." Organic Syntheses, Coll. Vol. 4, p.351 (1963).

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis and Application of Metal Complexes with 3-Butyl-5-Propyl-1H-Pyrazole

Foreword: The Versatility of Pyrazole Ligands in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone in the field of heterocyclic chemistry, serving as exceptionally versatile ligands in coordination chemistry.[1] Their utility stems from a unique combination of electronic and steric tunability. The two adjacent nitrogen atoms provide well-defined coordination sites for a vast array of metal ions, while the carbon backbone of the pyrazole ring can be functionalized to modulate the ligand's properties.[2] This fine-tuning of the ligand sphere is paramount in designing metal complexes with specific functions, from homogeneous catalysis to the development of novel therapeutic agents.[3][4]

This guide focuses on a specific, asymmetrically substituted ligand: 3-butyl-5-propyl-1H-pyrazole . The presence of moderately sized alkyl groups (butyl and propyl) imparts significant solubility in organic solvents, a crucial feature for many applications in catalysis and materials science. Furthermore, the electronic properties of these alkyl groups influence the donor capacity of the pyrazole nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Herein, we provide a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that the protocols are not just followed, but understood. This document is designed to be a self-validating system, equipping you with the knowledge to synthesize, characterize, and envision applications for this promising class of metal complexes.

Part 1: Synthesis of the Ligand: 3-Butyl-5-Propyl-1H-Pyrazole

The foundational step in this work is the reliable synthesis of the pyrazole ligand. The most robust and widely adopted method for creating 3,5-disubstituted pyrazoles is the Knorr Pyrazole Synthesis .[5][6] This classic condensation reaction involves treating a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] Its prevalence is due to the high yields, operational simplicity, and the ready availability of the starting materials.[7]

For our target molecule, the required precursors are nonane-4,6-dione and hydrazine hydrate.

Causality of Experimental Design:

-

Choice of Reaction: The Knorr synthesis is selected for its efficiency in forming the stable, aromatic pyrazole ring from acyclic precursors.[9] The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.[10]

-

Solvent: Ethanol is an ideal solvent as it readily dissolves both the diketone and hydrazine hydrate, while also facilitating the removal of water during the dehydration step, which drives the reaction to completion.

-

Catalyst: A catalytic amount of a protic acid (like acetic acid) is often used to accelerate the initial imine formation by protonating a carbonyl oxygen, making the carbon more electrophilic.[8][10]

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the Knorr synthesis of 3-butyl-5-propyl-1H-pyrazole.

Detailed Protocol: Synthesis of 3-Butyl-5-Propyl-1H-Pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nonane-4,6-dione (1.0 eq).

-

Reagent Addition: Dissolve the diketone in absolute ethanol (approx. 5 mL per 1 g of diketone). To this stirring solution, add hydrazine hydrate (1.1 eq) dropwise. A slight exotherm may be observed. Finally, add 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting oil, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Wash the organic layer with brine (2 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by silica gel column chromatography using a hexane:ethyl acetate gradient to afford 3-butyl-5-propyl-1H-pyrazole as a colorless to pale yellow oil.

| Reagent | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) |

| Nonane-4,6-dione | 156.24 | 1.0 | 0.915 |

| Hydrazine Hydrate | 50.06 | 1.1 | 1.032 |

| Ethanol | 46.07 | Solvent | 0.789 |

| Glacial Acetic Acid | 60.05 | Catalytic | 1.049 |

Part 2: Preparation of Metal Complexes

With the ligand in hand, we can proceed to synthesize metal complexes. The deprotonated form of pyrazole, pyrazolate, is an excellent bridging ligand, while the neutral form typically coordinates as a monodentate ligand through its sp²-hybridized nitrogen atom.[11] The choice of metal precursor, solvent, and stoichiometry are critical variables that dictate the final structure and properties of the complex.

Causality of Experimental Design:

-

Metal Precursors: Simple metal salts like chlorides, nitrates, or acetates are commonly used.[12][13]

-

Acetates (e.g., Cu(OAc)₂): The acetate anion can act as a base to deprotonate the pyrazole N-H, facilitating the formation of pyrazolate-bridged structures.

-

Halides (e.g., PdCl₂): These are excellent precursors for forming neutral, monomeric complexes of the type [MCl₂(Ligand)₂]. The halide can remain in the coordination sphere.

-

Nitrates (e.g., AgNO₃): Nitrates are often weakly coordinating or non-coordinating anions, making them suitable for preparing cationic complexes where the ligand and solvent molecules occupy the coordination sites.

-

-

Solvents: Alcohols (methanol, ethanol) are excellent choices as they can dissolve both the organic ligand and many inorganic metal salts.[13][14] For air- or moisture-sensitive complexes, anhydrous solvents like acetonitrile or THF under an inert atmosphere (N₂ or Ar) are necessary.

-

Stoichiometry (Metal:Ligand Ratio): The M:L ratio is a key determinant of the final product. A 1:2 ratio often yields complexes like [ML₂X₂], while a 1:4 ratio might be used for forming tetracoordinated complexes like [ML₄]X₂.[12]

General Synthetic Workflow for Metal Complexation

Caption: General workflow for the synthesis of a metal-pyrazole complex.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol provides a representative synthesis of a copper(II) complex, a metal of significant interest for its roles in catalysis and biological systems.[12][15]

-

Preparation of Solutions:

-

Solution A: In a 50 mL flask, dissolve 3-butyl-5-propyl-1H-pyrazole (2.0 eq) in 15 mL of ethanol.

-

Solution B: In a separate 100 mL flask, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq) in 10 mL of a 1:1 ethanol/water mixture with gentle warming.[12]

-

-

Reaction: While stirring Solution B, add Solution A dropwise. A color change (typically to a deeper blue or green) should be observed.

-

Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 3 hours.[12] A precipitate will likely form during this time.

-

Isolation: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether.

-

Drying: Dry the resulting solid in a vacuum desiccator over CaCl₂.

Protocol 2: Synthesis of a Palladium(II) Complex

Palladium-pyrazole complexes are of great interest for their applications in cross-coupling catalysis.[2]

-

Preparation of Solutions:

-

Solution A: In a 50 mL Schlenk flask under a nitrogen atmosphere, dissolve 3-butyl-5-propyl-1H-pyrazole (2.2 eq) in 15 mL of anhydrous dichloromethane (DCM).

-

Solution B: In a separate Schlenk flask, suspend palladium(II) chloride (PdCl₂) (1.0 eq) in 20 mL of anhydrous DCM.

-

-

Reaction: Transfer Solution A to Solution B via cannula. The deep brown suspension of PdCl₂ should gradually dissolve to form a clear, colored (typically yellow-orange) solution.

-

Stirring: Stir the reaction mixture at room temperature under nitrogen for 12-24 hours.

-

Isolation: Reduce the solvent volume in vacuo to approximately one-third of the original volume. Add pentane or hexane to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with pentane, and dry under vacuum. The expected product is of the form [PdCl₂(3-butyl-5-propyl-1H-pyrazole)₂].

Part 3: Characterization of Ligand and Complexes

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques provides a complete picture of the molecular structure.

| Technique | Ligand (3-butyl-5-propyl-1H-pyrazole) | Metal Complex (General) |

| ¹H NMR | Broad singlet for N-H proton (~10-12 ppm). Distinct signals for butyl and propyl groups. Aromatic C-H proton signal (~6.0 ppm). | Disappearance of the N-H signal if deprotonated. Significant shifts in the pyrazole ring proton and alkyl protons adjacent to the ring upon coordination. Paramagnetic broadening for metals like Cu(II). |

| ¹³C NMR | Characteristic signals for the three pyrazole carbons and the alkyl chains. | Shifts in the pyrazole carbon signals, particularly C3 and C5, indicating coordination to the metal center. |

| FT-IR (cm⁻¹) | Broad N-H stretch (~3200-3400 cm⁻¹). C=N stretch (~1550 cm⁻¹). | Disappearance of the N-H stretch. Shift in the C=N stretching frequency. Appearance of new low-frequency bands corresponding to Metal-Nitrogen (M-N) vibrations (~400-500 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the calculated mass. | Molecular ion peak corresponding to the complex or key fragments (e.g., loss of a ligand or anion). Isotope pattern matching is crucial for confirming the metal's presence. |

| Elemental Analysis | %C, %H, and %N values should match the calculated values for C₁₀H₁₈N₂. | %C, %H, and %N values must match the calculated empirical formula of the proposed complex structure. This is a critical validation of purity and stoichiometry. |

| UV-Visible Spectroscopy | Intense π → π* transitions in the UV region (< 300 nm). | Ligand-based π → π* transitions may be shifted. For d-block metals, the appearance of lower energy, less intense d-d transitions or intense Ligand-to-Metal Charge Transfer (LMCT) bands is expected.[16] |

Application Notes for Researchers

The metal complexes of 3-butyl-5-propyl-1H-pyrazole are not merely synthetic curiosities; they are enabling tools for innovation across multiple scientific disciplines.

-

Homogeneous Catalysis:

-

Palladium Complexes: The [PdCl₂(Ligand)₂] complexes are excellent pre-catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions. The pyrazole ligand can stabilize the active Pd(0) species. The butyl and propyl groups enhance solubility in organic solvents commonly used for these reactions (e.g., toluene, DMF).

-

Copper Complexes: Copper-pyrazole complexes can catalyze oxidation reactions, such as the oxidation of catechols to quinones, mimicking the activity of catecholase enzymes.[17] They are also promising for azide-alkyne cycloaddition "click" chemistry.

-

-

Drug Development and Medicinal Chemistry:

-

Antimicrobial/Antifungal Agents: Pyrazole derivatives are known to possess biological activity.[4][18] Coordination to a metal center like Cu(II), Ag(I), or Zn(II) can significantly enhance this activity. The increased lipophilicity from the alkyl chains may improve cell membrane permeability.

-

Anticancer Agents: Platinum(II) and Gold(I) complexes with N-donor ligands are a major focus of anticancer drug research. A [PtCl₂(Ligand)₂] or [AuCl(Ligand)] complex synthesized with this pyrazole could be screened for cytotoxic activity against various cancer cell lines.[4]

-

-

Materials Science:

-

Coordination Polymers & MOFs: Pyrazolate ligands are effective linkers for constructing metal-organic frameworks (MOFs) and coordination polymers.[3] The steric bulk of the butyl and propyl groups can be used to control the pore size and dimensionality of the resulting network, which is crucial for applications in gas storage and separation.

-

References

-

Doherty, K.E., Wadey, G.P., León Sandoval, A., & Leadbeater, N.E. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022, M1468. [Link]

-

Doherty, K.E., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate. [Link]

-

El-Tabl, A.S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]

-

El-Tabl, A.S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed. [Link]

-

Bairagi, M., & Saikh, F. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . [Link]

-

Bouacida, S., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Hassan, A.A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

MOCEDES. (n.d.). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). MOCEDES. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

Stevens, E. (2019). synthesis of pyrazoles. YouTube. [Link]

-

Trofimenko, S. (1986). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. [Link]

-

Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews. [Link]

-

Foscato, M., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. [Link]

-

Khanye, S.D., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]

-

University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. ujcontent.uj.ac.za. [Link]

-

Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. letappnanobiosci.com. [Link]

-

ResearchGate. (n.d.). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mocedes.org [mocedes.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Decane-4,6-dione Condensation Reactions

Welcome to the technical support center for optimizing condensation reactions involving decane-4,6-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into refining reaction parameters, with a specific focus on determining the optimal reflux time. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively and enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What type of condensation reaction does decane-4,6-dione typically undergo?